1-(5-Bromo-2-methoxyphenyl)sulfonylpiperazine
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Overview
Description
1-(5-Bromo-2-methoxyphenyl)sulfonylpiperazine is an organic compound that features a piperazine ring substituted with a 5-bromo-2-methoxyphenyl group and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-2-methoxyphenyl)sulfonylpiperazine typically involves the following steps:
Bromination: The starting material, 2-methoxyphenol, is brominated using bromine in the presence of a suitable solvent like acetic acid to yield 5-bromo-2-methoxyphenol.
Sulfonylation: The brominated product is then reacted with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like pyridine to form 5-bromo-2-methoxyphenyl methanesulfonate.
Piperazine Substitution: Finally, the sulfonate is reacted with piperazine in a suitable solvent like dichloromethane to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-2-methoxyphenyl)sulfonylpiperazine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.
Major Products
Nucleophilic Substitution: Products like azido or thiocyanato derivatives.
Oxidation: Products like sulfoxides or sulfones.
Reduction: Products like thiols or amines.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
1-(5-Bromo-2-methoxyphenyl)sulfonylpiperazine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: It can be used in the development of new materials with specific properties.
Biological Studies: It can be used to study the interactions of sulfonyl-containing compounds with biological targets.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-methoxyphenyl)sulfonylpiperazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl group can form strong interactions with amino acid residues, while the piperazine ring can enhance binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-methoxyphenyl mesylate
- 5-Bromo-2-methoxybenzenesulfonyl chloride
Comparison
1-(5-Bromo-2-methoxyphenyl)sulfonylpiperazine is unique due to the presence of both a sulfonyl group and a piperazine ring, which can enhance its reactivity and binding properties compared to similar compounds that lack these features. The combination of these functional groups makes it a versatile intermediate in chemical synthesis and a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
1-(5-bromo-2-methoxyphenyl)sulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O3S/c1-17-10-3-2-9(12)8-11(10)18(15,16)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHTVCYUGPJOBPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCNCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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